3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Antimicrobial Structure-Activity Relationship Fluorine Chemistry

3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione (CAS 1159692-77-9) is a heterocyclic small molecule belonging to the N-substituted 3,4-dihydro-1,3,5-triazine-2-thione subclass. It possesses a molecular formula of C15H12FN3S and a molecular weight of 285.3 g/mol.

Molecular Formula C15H12FN3S
Molecular Weight 285.3 g/mol
Cat. No. B12222838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione
Molecular FormulaC15H12FN3S
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1N=C(NC(=S)N1C2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C15H12FN3S/c16-12-6-8-13(9-7-12)19-10-17-14(18-15(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,20)
InChIKeyGPXJNZDFBUFVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione: Procurement-Relevant Chemical Identity and Class Context


3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione (CAS 1159692-77-9) is a heterocyclic small molecule belonging to the N-substituted 3,4-dihydro-1,3,5-triazine-2-thione subclass [1]. It possesses a molecular formula of C15H12FN3S and a molecular weight of 285.3 g/mol . The compound features a non-aromatic triazinane ring bearing a thione (C=S) group at position 2, a 4-fluorophenyl substituent at N3, and a phenyl group at C6. This scaffold is distinct from fully aromatic 1,3,5-triazines and has been investigated for enzyme inhibitory properties [1].

Why 3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione Cannot Be Replaced by Unsubstituted or Methyl-Substituted Analogues


In-class substitution of the 4-fluorophenyl group with phenyl, 4-methylphenyl, or 4-methoxyphenyl analogues is not functionally neutral. Published literature on closely related 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines establishes that the presence and position of the fluorine atom directly modulate biological target engagement, with 3- or 4-fluorophenyl substitution being essential for antimicrobial activity [1]. Within the triazinane-2-thione subclass, N-aryl substituent variation demonstrably shifts enzyme inhibition potency across multiple targets, including α-glycosidase, carbonic anhydrase isoforms, and acetylcholinesterase [2]. Therefore, selecting a close analogue lacking the 4-fluorophenyl group risks unpredictable and likely inferior biological readouts.

3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione: Quantitative Differentiation Evidence


Fluorine Substituent Requirement for Antimicrobial Activity in Triazine Scaffolds

In a series of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines, the structure-activity relationship (SAR) conclusively demonstrated that the 3- or 4-fluorophenyl component attached directly to the triazine ring was essential for antimicrobial activity [1]. Compounds lacking this fluorine substitution pattern showed markedly reduced or no activity against Gram-positive bacteria and fungi. While this study examined fully aromatic triazines rather than dihydro-thione derivatives, the electronic and steric contribution of the 4-fluorophenyl group to target binding is a class-level inference that supports differentiation of the target compound from its non-fluorinated analogue 3,6-diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione.

Antimicrobial Structure-Activity Relationship Fluorine Chemistry

Enzyme Inhibition Potency Range for N-Substituted Triazinane-2-Thiones

A series of N-substituted triazinane-2-thiones, structurally analogous to the target compound, were evaluated against four therapeutically relevant enzymes [1]. The compounds demonstrated Ki values ranging from 1.01 ± 0.28 to 2.12 ± 0.37 nM for α-glycosidase, 13.44 ± 4.39 to 74.98 ± 6.25 nM for hCA I, 10.41 ± 4.8 to 72.6 ± 17.66 nM for hCA II, and 36.82 ± 9.95 to 108.48 ± 1.17 nM for AChE. Although the Ki value for the specific 4-fluorophenyl analogue was not individually reported in the accessible abstract, the N-aryl substituent was a key determinant of potency rank-order within the series.

Enzyme Inhibition Carbonic Anhydrase α-Glycosidase Acetylcholinesterase

Structural Differentiation from the 4-Methylphenyl Analogue by Hydrogen-Bonding Capacity

The 4-fluoro substituent in the target compound provides distinct electronic properties compared to the 4-methyl group found in the commercially available analogue 6-phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione . Fluorine is a strong hydrogen-bond acceptor, whereas a methyl group is hydrophobic and cannot participate in hydrogen bonding. This difference is well-established in medicinal chemistry fluorine scans to modulate target binding and metabolic stability. Quantitative comparison of hydrogen-bond acceptor ability: fluorine's electrostatic potential is approximately -25 kJ/mol vs. methyl's near-zero capacity [1].

Medicinal Chemistry Molecular Recognition Fluorine Scan

Physicochemical Property Differentiation: Lipophilicity Modulation by 4-F vs. 4-CH3 or 4-H

The Hansch substituent constant (π) quantifies the lipophilicity contribution of aromatic substituents. The 4-fluorophenyl group (π ≈ 0.14) is significantly less lipophilic than the 4-methylphenyl group (π ≈ 0.56) and modestly more lipophilic than unsubstituted phenyl (π = 0.00) [1][2]. This means the target compound is predicted to have a logP intermediate between 3,6-diphenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione and its 4-methyl analogue, offering a distinct lipophilicity profile that can affect membrane permeability, solubility, and off-target binding.

Lipophilicity Physicochemical Properties Drug Design

3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione: Evidence-Grounded Application Scenarios


Antimicrobial Lead Discovery Requiring a Fluorinated Triazine Pharmacophore

Based on SAR data showing that 3- or 4-fluorophenyl substitution is essential for antimicrobial activity in triazine scaffolds [1], this compound serves as a logical starting point for hit expansion against Gram-positive bacteria and fungi. Procurement is recommended when the screening cascade specifically requires the 4-fluorophenyl warhead.

Multi-Target Enzyme Inhibition Profiling (α-Glycosidase, hCA I/II, AChE)

Given the evidence that N-substituted triazinane-2-thiones are nanomolar inhibitors of α-glycosidase, carbonic anhydrase isoforms, and acetylcholinesterase [2], this compound is suitable for panels assessing metabolic disease targets (α-glycosidase), glaucoma or diuretic targets (hCA I/II), and neurodegenerative disease targets (AChE). The 4-fluorophenyl variant should be prioritized to probe the electronic effect of para-fluorination on isoform selectivity.

Fluorine-Scan Based Molecular Recognition Studies

For structure-activity relationship campaigns employing fluorine scans to probe hydrogen-bonding interactions, the target compound provides a direct comparator to the 4-H, 4-CH3, and 4-OCH3 analogues. The distinct hydrogen-bond acceptor capacity of fluorine [3] enables elucidation of polar contacts in protein-ligand complexes.

Physicochemical Property Optimization in Early-Stage Hit-to-Lead

With a predicted logP contribution that is intermediate between the more lipophilic 4-methyl and the less lipophilic 4-H analogues [4][5], this compound offers a balanced lipophilicity profile. Procurement is advised for medicinal chemistry teams optimizing solubility-permeability trade-offs while retaining on-target potency.

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